molecular formula C10H19ClN2O B13573171 rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride

rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride

Cat. No.: B13573171
M. Wt: 218.72 g/mol
InChI Key: QRGLOQFCIOPUOH-OZZZDHQUSA-N
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Description

rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolopyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Cyclization Reactions: Formation of the pyrrolopyrrolone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2-methylpropyl group via substitution reactions.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrrolone Derivatives: Compounds with similar core structures but different substituents.

    Other Heterocyclic Compounds: Compounds with different heterocyclic cores but similar biological activities.

Uniqueness

The uniqueness of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(3aR,6aS)-5-(2-methylpropyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-7(2)5-12-6-8-3-11-4-9(8)10(12)13;/h7-9,11H,3-6H2,1-2H3;1H/t8-,9-;/m0./s1

InChI Key

QRGLOQFCIOPUOH-OZZZDHQUSA-N

Isomeric SMILES

CC(C)CN1C[C@@H]2CNC[C@@H]2C1=O.Cl

Canonical SMILES

CC(C)CN1CC2CNCC2C1=O.Cl

Origin of Product

United States

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